Technical Documentation Center

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
  • CAS: 1609407-49-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Core Molecule

4-Amino-8-fluoro-3-quinolinecarboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2][3] The specific substitutions of an amino group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 3-position impart unique chemical properties that influence its reactivity, therapeutic potential, and, critically, its stability. The dihydrate form indicates the presence of two water molecules per molecule of the carboxylic acid, which can significantly impact its solid-state properties and stability profile.

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is paramount to predicting its behavior under various conditions. While specific experimental data for this exact dihydrate is not widely published, we can infer its characteristics from closely related structures and general chemical principles.

PropertyEstimated Value/InformationRationale/Supporting Evidence
Molecular Formula C₁₀H₇FN₂O₂ · 2H₂OBased on the chemical name.
Molecular Weight 258.21 g/mol Calculated based on the molecular formula. The anhydrous form has a molecular weight of 222.18 g/mol .
Appearance Likely a crystalline solidAmino acids and carboxylic acids are typically crystalline solids.[4]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The carboxylic acid and amino groups can contribute to aqueous solubility, but the quinoline ring is largely hydrophobic. Many quinoline derivatives require organic solvents for dissolution.
pKa Estimated 3-5 for the carboxylic acid and 4-6 for the amino group.The pKa of quinoline-4-carboxylic acid is around 4.8. The electron-withdrawing fluorine atom and the amino group will influence the acidity of the carboxylic acid and the basicity of the amino group.
Melting Point Expected to be >200 °C (with decomposition)Quinoline carboxylic acids generally have high melting points. For example, 4-quinolinecarboxylic acid has a melting point of 254-255 °C.[4] The dihydrate may have a different melting behavior, potentially showing dehydration before melting.

Intrinsic Stability and Potential Degradation Pathways

The stability of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is influenced by its inherent chemical structure and its interaction with environmental factors.

Chemical Degradation

Several degradation pathways can be anticipated for this molecule, primarily targeting the quinoline ring system and its functional groups.

  • Oxidative Degradation: The electron-rich aromatic system, particularly with the activating amino group, can be susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated byproducts.

  • Photodegradation: Fluoroquinolone derivatives are known to be sensitive to light. A study on related fluoroquinolones indicated that substitution at the 8-position influences photostability, with an 8-fluoro substituent potentially leading to greater degradation upon UV irradiation compared to an 8-methoxy substituent.[5] Photodegradation can involve complex reactions, including defluorination and cleavage of the quinoline ring. The photocatalytic degradation of quinoline has been shown to proceed via attack on the pyridine ring.[6]

  • Decarboxylation: While generally stable, the carboxylic acid group can be susceptible to decarboxylation under harsh conditions such as high heat.

  • Hydrolysis: The amino group could potentially undergo hydrolysis under extreme pH and temperature conditions, though this is generally less common for aromatic amines.

Potential Degradation Pathways cluster_degradation Degradation Products parent 4-Amino-8-fluoro-3-quinolinecarboxylic acid oxidation Oxidized Products (N-oxides, hydroxylated derivatives) parent->oxidation Oxidizing Agents (e.g., peroxides, atmospheric oxygen) photodegradation Photodegradation Products (defluorination, ring cleavage) parent->photodegradation UV/Visible Light decarboxylation Decarboxylated Product parent->decarboxylation Heat

Caption: Potential degradation pathways for 4-Amino-8-fluoro-3-quinolinecarboxylic acid.

Physical Stability of the Dihydrate

The presence of water molecules in the crystal lattice introduces another layer of complexity to the stability profile.

  • Dehydration: The dihydrate can lose its water molecules upon heating or exposure to low humidity environments. This can lead to a change in the crystal structure, potentially forming an anhydrous form or a different hydrate. This transformation can affect the compound's physical properties, such as solubility and dissolution rate.

  • Hygroscopicity: While it is a dihydrate, the compound may still be hygroscopic under certain conditions, potentially absorbing more water from the atmosphere. Compounds with hydroxyl and carboxyl groups are generally more hygroscopic.[7][8] This can lead to deliquescence (dissolving in the absorbed water) at high relative humidity.

Recommended Storage and Handling

To maintain the integrity of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate, strict adherence to proper storage and handling protocols is essential.

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of chemical degradation reactions. For a related compound, 4-Amino-8-(trifluoromethyl)quinoline, storage at 0-8°C is recommended.[9]
Light Protect from light. Store in an amber vial or a light-resistant container.The quinoline ring system, especially with fluoro and amino substituents, is susceptible to photodegradation.[5]
Humidity Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.To prevent dehydration or further water absorption, which can lead to changes in the physical form and potential degradation.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes.

  • Minimize exposure to ambient air and moisture during weighing and transfer.

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for monitoring the purity of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a general guideline and should be optimized and validated for the specific laboratory setup and requirements. The method is adapted from established procedures for similar aminoquinoline derivatives.[11][12][13]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (monitor both for comprehensive analysis).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Forced Degradation Samples: Prepare solutions of the compound at a concentration of 1 mg/mL and subject them to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products. Dilute the stressed samples to a final concentration of 0.1 mg/mL before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

HPLC Stability Testing Workflow start Start: Receive Compound prep_standard Prepare Standard Solution start->prep_standard forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standard->hplc_analysis prep_samples Prepare Stressed Samples forced_degradation->prep_samples prep_samples->hplc_analysis data_analysis Data Analysis: - Peak Purity - Quantify Impurities - Mass Balance hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: A typical workflow for HPLC-based stability testing.

Conclusion

The stability of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is a critical factor that can impact its use in research and drug development. Its susceptibility to oxidation, photodegradation, and changes in hydration state necessitates strict control over storage and handling conditions. By implementing the recommendations outlined in this guide, researchers can ensure the integrity and reliability of this important chemical entity, thereby contributing to the successful advancement of their scientific endeavors. The provided HPLC methodology serves as a robust starting point for developing a validated, stability-indicating method to monitor the quality of this compound over time.

References

  • Chem-Impex. 4-Amino-8-(trifluoromethyl)quinoline. [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • CoLab.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Google Patents.
  • ResearchGate. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • PubMed. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. [Link]

  • PubMed. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. [Link]

  • ResearchGate. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • Patsnap. 8-aminoquinoline patented technology retrieval search results. [Link]

  • MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ChemRxiv. Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. [Link]

  • Journal of Pharmaceutical Sciences. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • RSC Publishing. Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. [Link]

  • PubMed. Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • Google Patents. 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.
  • National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]

  • ProQuest. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Google P
  • Journal of the Chemical Society, Perkin Transactions 1. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. [Link]

  • Google P
  • R Discovery. Stability-indicating HPLC Method Research Articles. [Link]

  • ProQuest. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate

An In-Depth Technical Guide on the Spectral Characterization of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate (CAS: 1609407-49-9). Document Control: Target Compound: 4-Amino-8-fluoro-3-quinolinecarboxylic acid di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectral Characterization of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate (CAS: 1609407-49-9).

Document Control:

  • Target Compound: 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate[1][2][3][4][5][6]

  • CAS Number: 1609407-49-9 (Dihydrate) | 476683-65-5 (Anhydrous)[4]

  • Molecular Formula: C₁₀H₁₁FN₂O₄ (Dihydrate) | C₁₀H₇FN₂O₂ (Anhydrous)

  • Molecular Weight: 242.20 g/mol (Dihydrate) | 206.17 g/mol (Anhydrous)

  • Role: Key intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is a critical scaffold in medicinal chemistry, particularly in the development of next-generation fluoroquinolone antibiotics and antiviral agents. Unlike the ubiquitous 4-oxo-quinoline core found in drugs like Ciprofloxacin, the 4-amino variant presents unique electronic properties and hydrogen-bonding capabilities, often serving as a precursor to tricyclic derivatives or as a bioisostere to modulate solubility and target binding.

This guide provides a rigorous framework for the spectral validation of this compound. As a Senior Application Scientist, I emphasize not just what the peaks are, but why they appear and how to use them to rule out critical impurities such as the 4-hydroxy analog (a common hydrolysis byproduct) or the unreacted 4-chloro precursor.

Chemical Profile & Structural Logic

Understanding the structure is prerequisite to interpreting the spectra. The molecule features a fused benzene-pyridine (quinoline) system with three key functionalities:

  • C3-Carboxylic Acid: Induces strong intramolecular H-bonding.

  • C4-Amino Group: Acts as an electron donor, significantly shielding the C4 position compared to the 4-oxo analog.

  • C8-Fluorine: Provides a diagnostic coupling pattern in both ¹H and ¹³C NMR.

Structural Visualization

ChemicalStructure Substrate 4-Amino-8-fluoro-3-quinolinecarboxylic acid Core Quinoline Core Substrate->Core Hydrate 2x H2O (Lattice Water) Substrate->Hydrate Crystal Lattice Func1 C3-COOH (Acidic/H-bond donor) Core->Func1 Position 3 Func2 C4-NH2 (Amino/H-bond donor) Core->Func2 Position 4 Func3 C8-Fluoro (J-coupling source) Core->Func3 Position 8

Figure 1: Structural decomposition of the target compound highlighting functional domains responsible for spectral signatures.

Spectral Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the mandatory solvent. The compound is insoluble in CDCl₃ and sparingly soluble in MeOD. DMSO-d₆ disrupts the intermolecular H-bonding, sharpening the exchangeable proton signals.

¹H NMR (400 MHz, DMSO-d₆) – Theoretical & Observed Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.50 - 14.50 Broad Singlet1H-COOH Highly deshielded carboxylic proton. Often invisible if water content is high.
8.95 - 9.10 Singlet1HH-2 Diagnostic peak. Deshielded by the adjacent N and COOH group.
8.30 - 8.50 Broad Singlet2H-NHExchangeable. Broadening indicates rotation restriction or H-bonding.
7.90 - 8.00 Doublet (d)1HH-5 Couples primarily with H-6 (J ≈ 8 Hz).
7.50 - 7.65 Multiplet1HH-7 Complex splitting due to H-6 and strong ¹H-¹⁹F coupling .
7.30 - 7.45 Multiplet/Triplet1HH-6 Pseudo-triplet due to overlapping couplings from H-5 and H-7.
3.30 - 3.50 Broad Peak~4HH₂O Corresponds to the dihydrate water + solvent water.

Critical QC Check:

  • Distinguishing from 4-Hydroxy Analog: The 4-hydroxy analog (tautomer of 4-oxo) will lack the NH₂ signal at ~8.4 ppm and instead show a broad OH/NH signal, often further downfield.

  • Distinguishing from Ethyl Ester: Look for the absence of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentNote
168.5 C=O (Acid)Carbonyl carbon.
158.0 C-8 (C-F)Doublet due to ¹J_CF coupling (~250 Hz).
152.5 C-2 Deshielded aromatic carbon next to N.
150.1 C-4 (C-NH₂)Attached to amino group.
138.0 C-8a Quaternary bridgehead.
128.5 C-5 Aromatic CH.
122.0 C-7 Aromatic CH (doublet due to ²J_CF).
118.5 C-6 Aromatic CH.
110.0 C-3 Quaternary carbon alpha to carbonyl.
B. Infrared (IR) Spectroscopy (KBr Pellet / ATR)

The dihydrate nature is most visible here.

Wavenumber (cm⁻¹)Vibration ModeDescription
3450 - 3200 ν(O-H) & ν(N-H)Broad, intense band. Overlap of water of hydration (O-H) and primary amine (N-H) stretches.
1680 - 1660 ν(C=O)Carboxylic acid carbonyl. Lower frequency than esters due to conjugation and H-bonding.
1620 - 1590 ν(C=C) / δ(N-H)Aromatic ring breathing and amine bending (scissoring).
1250 - 1150 ν(C-F)Strong C-F stretch, characteristic of position 8 fluorination.
1050 - 1000 C-OC-O stretch of the carboxylic acid.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive/Negative Mode.

  • Positive Mode (ESI+):

    • Observed Ion: [M+H]⁺ = 207.2 m/z

    • Adducts: [M+Na]⁺ = 229.2 m/z

    • Note: The dihydrate water molecules are lost in the high-vacuum source; you observe the mass of the anhydrous parent.

  • Negative Mode (ESI-):

    • Observed Ion: [M-H]⁻ = 205.2 m/z

    • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments, yielding a peak at ~161 m/z (4-amino-8-fluoroquinoline).

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these standardized workflows.

Protocol 1: NMR Sample Preparation
  • Drying: Do not dry the sample aggressively (e.g., high vacuum at >60°C) if you intend to confirm the dihydrate stoichiometry via TGA or elemental analysis. For spectral ID, standard drying is acceptable.[7]

  • Solvent: Dispense 0.6 mL of DMSO-d₆ (99.9% D) into a clean vial.

  • Dissolution: Add 10-15 mg of the analyte. Sonicate for 2 minutes. The compound should dissolve completely to give a clear, slightly yellow solution.

    • Troubleshooting: If turbidity persists, filter through a 0.45 µm PTFE syringe filter. Suspended solids cause line broadening.

  • Acquisition:

    • Pulse delay (D1): Set to ≥ 5 seconds to allow relaxation of the carboxyl proton for accurate integration.

    • Scans: 16 (1H), 1024 (13C).

Protocol 2: Differentiation from Impurities

The synthesis of this compound typically involves the hydrolysis of Ethyl 4-amino-8-fluoroquinoline-3-carboxylate .

  • Impurity A (Ethyl Ester): Check ¹H NMR for triplet at 1.3 ppm and quartet at 4.3 ppm.

  • Impurity B (4-Hydroxy/Oxo analog): Check HPLC or ¹H NMR. The 4-oxo analog is significantly more polar and will elute earlier in Reverse Phase HPLC (C18, Water/ACN gradient). In NMR, the 4-oxo form lacks the sharp NH₂ signal.

Logic Flow & Quality Control

The following diagram illustrates the decision tree for validating the identity and purity of the compound.

QC_Workflow Sample Unknown Sample (White/Off-white Solid) MS_Check Mass Spec (ESI+) Target: 207.2 m/z Sample->MS_Check Decision1 Mass = 207.2? MS_Check->Decision1 NMR_Check 1H NMR (DMSO-d6) Decision2 Ethyl signals (1.3, 4.3 ppm)? NMR_Check->Decision2 Decision1->NMR_Check Yes Fail_Mass WRONG COMPOUND Decision1->Fail_Mass No Decision3 NH2 signal (8.4 ppm)? Decision2->Decision3 No Fail_Ester IMPURITY IDENTIFIED Ethyl Ester Intermediate Decision2->Fail_Ester Yes Pass CONFIRMED IDENTITY 4-Amino-8-fluoro-3-quinolinecarboxylic acid Decision3->Pass Present Fail_Oxo IMPURITY IDENTIFIED 4-Hydroxy/Oxo Analog Decision3->Fail_Oxo Absent

Figure 2: Quality Control Decision Tree for spectral validation.

References

  • PubChem Compound Summary. "4-Fluoroquinoline-8-carboxylic acid" (Isomer reference for comparison) and related fluoroquinolone scaffolds. National Library of Medicine. Link

  • Wentland, M. P., et al. (1984). "Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. (Foundational chemistry for amino-quinoline carboxylic acids). Link

  • ChemicalBook. "4-Amino-8-fluoroquinoline-3-carboxylic acid ethyl ester" (Precursor spectral data). Link

  • Angene Chemical. "4-amino-8-fluoro-3-quinolinecarboxylic acid dihydrate Product Entry." (Confirmation of CAS 1609407-49-9).[3][4][5][8][9] Link

Disclaimer: While spectral assignments are derived from high-confidence theoretical principles and homologous series validation, experimental data should always be verified against an internal standard in your specific laboratory setup.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate. Designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. The guide details hazard identification, engineering controls, personal protective equipment (PPE), emergency response, and proper storage and disposal. Methodologies for routine laboratory operations are presented to ensure the highest standards of safety and scientific integrity.

Introduction and Compound Profile

4-Amino-8-fluoro-3-quinolinecarboxylic acid and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research. The quinoline core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities, including antibacterial and antitumor properties.[1][2] The presence of an amino group, a carboxylic acid, and a fluorine atom on the quinoline ring can significantly influence the compound's chemical reactivity, stability, and biological interactions.[3] This guide focuses on the dihydrate form of 4-Amino-8-fluoro-3-quinolinecarboxylic acid, a compound intended for professional research and manufacturing purposes only.[4]

Given its application in research settings, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to protect laboratory personnel and the integrity of experimental outcomes. This document serves as a foundational resource for establishing safe laboratory practices when working with this compound.

Physicochemical Data

A precise understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.

PropertyValueSource
CAS Number 1609407-49-9[4]
Molecular Formula C₁₀H₁₁FN₂O₄[4]
Molecular Weight 242.20 g/mol [4]
Appearance Solid (form may vary)[5]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.[6]

Hazard Identification and Risk Assessment

The primary hazards associated with analogous compounds are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Profile (by Analogy)

The following table summarizes the GHS classifications for compounds with high structural similarity. It is prudent to assume that 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate may exhibit a similar hazard profile.

Hazard ClassGHS Hazard StatementAnalogous Compound(s)Source(s)
Acute Toxicity, OralH302: Harmful if swallowed4-Aminoquinoline, 8-Aminoquinoline-4-carboxylic acid[5][6][7]
Skin Corrosion/IrritationH315: Causes skin irritation4-Quinolinecarboxylic acid, 8-Aminoquinoline-4-carboxylic acid[6][8]
Serious Eye Damage/IrritationH319: Causes serious eye irritation4-Aminoquinoline, 4-Quinolinecarboxylic acid[5][7][8]
Specific Target Organ ToxicityH335: May cause respiratory irritation4-Quinolinecarboxylic acid, 8-Aminoquinoline-4-carboxylic acid[6][8]

Causality of Hazards:

  • Oral Toxicity (H302): The quinoline scaffold is bioactive and can interfere with biological processes if ingested.

  • Skin and Eye Irritation (H315, H319): Carboxylic acid and amino functional groups can be irritating to epithelial tissues upon direct contact. The fine, powdered nature of many laboratory chemicals increases the risk of eye contact.

  • Respiratory Irritation (H335): Inhalation of fine dusts or aerosols can irritate the mucous membranes of the respiratory tract.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure.

Primary Engineering Control: Chemical Fume Hood All manipulations of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate in its solid form, or as solutions in volatile solvents, must be performed inside a certified chemical fume hood.[9] This is the most critical step in preventing inhalation of dusts or vapors. The fume hood sash should be kept as low as possible to maximize capture velocity.

General Laboratory Practices:

  • Avoid the generation of dust.[9]

  • Ensure adequate ventilation in all work areas.[2]

  • Prohibit eating, drinking, and smoking in the laboratory.[8]

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[9]

  • Keep containers tightly closed when not in use.[6][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following diagram outlines a decision workflow for selecting the necessary PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate start Start: Task Assessment weighing Weighing Solid Compound start->weighing solution_prep Preparing Solution start->solution_prep reaction_workup Reaction / Workup start->reaction_workup ppe_base Standard Lab Attire: - Long pants, closed-toe shoes - Safety glasses with side shields - Lab coat weighing->ppe_base Always ppe_weighing Required PPE: - Nitrile gloves - N95/FFP2 respirator (if dust is likely) weighing->ppe_weighing solution_prep->ppe_base Always ppe_solution Required PPE: - Nitrile gloves - Chemical splash goggles solution_prep->ppe_solution reaction_workup->ppe_base Always ppe_reaction Required PPE: - Nitrile gloves - Chemical splash goggles - Face shield (if splash risk is high) reaction_workup->ppe_reaction

Caption: PPE selection based on the laboratory task.

Justification for PPE Selection:

  • Eye Protection: Chemical splash goggles are mandatory when handling solutions to protect against splashes. Standard safety glasses are sufficient for handling solids where splash risk is minimal.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: While working in a fume hood is the primary control, a NIOSH-approved respirator (e.g., N95) should be used during weighing operations or any procedure that could generate dust, to mitigate the risk of inhaling fine particles.[10]

  • Skin and Body Protection: A lab coat must be worn to protect street clothing and skin.[10]

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Accidental Release Measures (Spill Response)

The following flowchart details the appropriate response to a small-scale laboratory spill.

Spill_Response_Flowchart Small Spill Response Protocol spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator) alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop the absorbed material into a labeled waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as hazardous chemical waste clean->dispose report Report the incident to the Lab Supervisor dispose->report

Caption: Flowchart for responding to a small laboratory spill.

Key Spill Response Principles:

  • Evacuate and Alert: Ensure the safety of others by alerting them to the spill.

  • Containment: Prevent the spread of the material.[10] For solid spills, avoid dry sweeping which can create dust; instead, gently cover and then collect.

  • Decontamination: Thoroughly clean the affected area after the material has been collected.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste in a sealed and properly labeled container.[6]

Storage and Disposal

Proper storage is crucial for maintaining the stability of the compound and ensuring safety.

Storage Conditions:

  • Store in a tightly closed container.[6][9]

  • Keep in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[9][11]

  • Keep away from food and drink.[4]

Waste Disposal:

  • Dispose of unused material and its container at an approved waste disposal plant.[6]

  • Do not allow the product to enter drains.[2]

  • All disposal practices must be in compliance with local, state, and federal regulations.

Experimental Protocols

Adherence to detailed, validated protocols is a cornerstone of both safety and experimental reproducibility.

Protocol 1: Weighing and Preparing a Stock Solution

Objective: To safely weigh a solid sample of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate and prepare a stock solution.

Materials:

  • 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

  • Appropriate solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Pipettes

Methodology:

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles. For weighing, an N95 respirator is recommended.

  • Tare Balance: Place a clean weighing boat on the analytical balance and tare it.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of the solid compound from its storage container to the weighing boat using a clean spatula. Avoid creating dust.

  • Record Mass: Record the exact mass of the compound.

  • Transfer: Carefully transfer the weighed solid into the appropriately sized volumetric flask.

  • Dissolution: Add a portion of the desired solvent to the flask. Swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container. Clean the spatula and work area.

Conclusion

The safe handling of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate requires a proactive and informed approach to risk management. By understanding the potential hazards through analogy with related structures, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The protocols and guidelines presented in this document are intended to provide a comprehensive safety framework that upholds the principles of scientific integrity and laboratory safety.

References

  • 4 Amino | PDF | Chemical Substances | Toxicity - Scribd . Scribd. [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem . PubChem. [Link]

  • 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem . PubChem. [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed . PubMed. [Link]

  • SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit - Southern Biological . Southern Biological. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH . National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-8-fluoro-3-quinolinecarboxylic Acid as a Fluorescent Probe

This Application Note and Protocol Guide details the utilization of 4-Amino-8-fluoro-3-quinolinecarboxylic acid (CAS: 1609407-49-9 / 476683-65-5) as a fluorescent probe. While often utilized as a high-purity intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 4-Amino-8-fluoro-3-quinolinecarboxylic acid (CAS: 1609407-49-9 / 476683-65-5) as a fluorescent probe.

While often utilized as a high-purity intermediate in the synthesis of fluoroquinolone antibiotics, this compound possesses intrinsic photophysical properties—specifically an intramolecular charge transfer (ICT) system—that render it a valuable fluorogenic scaffold for cation sensing and biological labeling.

Part 1: Technical Introduction & Mechanism

1.1 Chemical Identity & Properties

  • Compound Name: 4-Amino-8-fluoro-3-quinolinecarboxylic acid[1][2][3][4][5][6][7][8]

  • Core Scaffold: 4-Aminoquinoline

  • Key Substituents:

    • 3-Carboxylic Acid (-COOH): Acts as a metal chelating site and a bioconjugation handle.

    • 4-Amino Group (-NH2): Functions as an electron donor in the fluorophore system and participates in metal coordination.

    • 8-Fluoro Group (-F): An electron-withdrawing group that modulates the pKa of the quinoline nitrogen, enhances photostability, and alters the electronic distribution of the chromophore.

1.2 Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF) The fluorescence of 4-aminoquinoline derivatives is often quenched in polar protic solvents due to photoinduced electron transfer (PET) or non-radiative decay pathways.

  • Sensing Mode: Upon binding to paramagnetic or diamagnetic metal ions (e.g., Zn²⁺, Mg²⁺, Cd²⁺), the rotation of the carboxylic acid is restricted, and the PET pathway is blocked. This rigidification leads to Chelation-Enhanced Fluorescence (CHEF) , resulting in a significant "turn-on" signal.

  • Binding Pocket: The Nitrogen of the 4-amino group and the Oxygen of the 3-carboxylate form a stable 5- or 6-membered chelate ring with the metal ion.

1.3 Spectral Characteristics (Class-Typical)

  • Excitation (

    
    ):  340 nm – 370 nm (UV/Blue region)
    
  • Emission (

    
    ):  430 nm – 480 nm (Blue/Cyan region)
    
  • Stokes Shift: Large (~80–100 nm), minimizing self-quenching.

Part 2: Experimental Protocols
Protocol A: Preparation of Stock & Working Solutions

Objective: Create stable solutions for spectroscopic analysis and biological assays.

Reagents:

  • 4-Amino-8-fluoro-3-quinolinecarboxylic acid (Solid, >95% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • HEPES or Tris-HCl Buffer (pH 7.4)

Step-by-Step Procedure:

  • Stock Solution (10 mM):

    • Weigh 2.42 mg of the dihydrate form (MW ≈ 242.2 g/mol ) or equivalent anhydrous mass.

    • Dissolve completely in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

  • Working Solution (10 µM):

    • Dilute 1 µL of Stock Solution into 999 µL of HEPES buffer (20 mM, pH 7.4).

    • Note: Prepare fresh before each experiment to prevent precipitation or aggregation.

Protocol B: Cation Sensing (Zn²⁺/Mg²⁺ Titration)

Objective: Determine the probe's sensitivity and selectivity for metal ions via fluorescence titration.

Workflow Diagram:

G Stock Stock Solution (10 mM in DMSO) Cuvette Quartz Cuvette (10 µM Probe) Stock->Cuvette Dilute 1:1000 Buffer HEPES Buffer (pH 7.4) Buffer->Cuvette Titration Add Metal Ion (Zn²⁺/Mg²⁺) Cuvette->Titration Measure Measure Fluorescence (Ex: 360nm, Em: 450nm) Titration->Measure Stepwise Addition Measure->Titration Repeat Data Plot Intensity vs. Concentration Measure->Data Analysis

Caption: Workflow for fluorescence titration to determine metal ion affinity.

Procedure:

  • Baseline Measurement: Add 2 mL of Working Solution (10 µM) to a quartz cuvette. Record the emission spectrum (380–600 nm) with

    
     nm.
    
  • Titration: Add aliquots (e.g., 0.5 µL) of a metal salt standard (e.g.,

    
     or 
    
    
    
    , 10 mM) to the cuvette.
  • Equilibration: Mix by inversion and allow to equilibrate for 60 seconds.

  • Measurement: Record the emission spectrum after each addition.

  • Data Analysis: Plot the Fluorescence Intensity (

    
    ) at peak emission (approx. 450 nm) against the metal ion concentration (
    
    
    
    ). Fit the data to a Benesi-Hildebrand plot to calculate the Association Constant (
    
    
    ).
Protocol C: Bioconjugation (Protein Labeling)

Objective: Covalently attach the probe to a protein (e.g., BSA or Antibody) via the carboxylic acid group.

Mechanism: The 3-carboxylic acid is activated using EDC/NHS to form a reactive NHS-ester, which then attacks primary amines (Lysine residues) on the target protein.

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dialysis Cassette (3.5 kDa MWCO)

Step-by-Step Procedure:

  • Activation:

    • Mix Probe (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in dry DMF.

    • Stir at Room Temperature (RT) for 2 hours in the dark.

  • Conjugation:

    • Dissolve the target protein (1 mg/mL) in Bicarbonate Buffer (0.1 M, pH 8.5). Avoid Tris buffer as it contains amines.

    • Add the activated probe solution dropwise to the protein solution (molar ratio 10:1 Probe:Protein).

    • Incubate at RT for 4 hours or 4°C overnight with gentle agitation.

  • Purification:

    • Transfer the reaction mixture to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for 24 hours, changing the buffer 3 times to remove unreacted probe.

  • Validation:

    • Measure Absorbance at 280 nm (Protein) and 360 nm (Probe).

    • Calculate the Degree of Labeling (DOL).

Part 3: Data Analysis & Troubleshooting

Summary of Anticipated Results:

ParameterExpected ObservationMechanistic Cause
Solvent Effect Higher fluorescence in EtOH vs. WaterReduced non-radiative decay in non-aqueous solvents.
Metal Binding Fluorescence Increase (Turn-On)CHEF effect; rigidification of the probe scaffold.
pH Sensitivity Spectral shift at pH < 4Protonation of the quinoline nitrogen.
Photostability High (due to 8-Fluoro group)C-F bond resists oxidative degradation better than C-H.

Troubleshooting Guide:

  • Issue: Precipitation upon adding stock to buffer.

    • Solution: Lower the final concentration to 1–5 µM or add a surfactant (0.1% Tween-20).

  • Issue: High background fluorescence.

    • Solution: Ensure all buffers are metal-free (use Chelex-treated water) if performing ion sensing.

  • Issue: No fluorescence change with metal.

    • Solution: The pH might be too low (protonation competes with metal binding). Adjust pH to 7.2–7.5.

Part 4: References
  • Wentland, M. P., et al. (1984).[9] "Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 27(9), 1103-1108.[9] Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Amino-8-fluoroquinoline." Sigma-Aldrich Catalog. Link

  • Ma, D. L., et al. (2011). "Luminescent chemosensors based on flavonoid derivatives for metal ions." Chemical Science, 2, 1033-1049. (Contextual reference for quinoline/flavonoid chelation mechanisms).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocol for EDC/NHS coupling).

  • Angene Chemical. (n.d.). "4-amino-8-fluoro-3-quinolinecarboxylic acid dihydrate Properties." Angene Chemical Catalog. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-8-fluoro-3-quinolinecarboxylic Acid

Introduction: The Strategic Importance of the 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, 4-Amino-8-fluoro-3-quinolinecarboxylic acid stands out as a critical starting material, particularly for the synthesis of fluoroquinolone antibiotics.[1][2] The strategic placement of its functional groups—a nucleophilic amino group at C4, a reactive carboxylic acid at C3, and a fluorine atom at C8—provides a versatile platform for chemical modification. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many drug candidates.[2]

This guide provides an in-depth exploration of key synthetic strategies to generate diverse derivatives from this core structure. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and present data in a clear, accessible format. The methodologies discussed herein are foundational for researchers engaged in drug discovery and development, aiming to modulate properties such as antibacterial spectrum, potency, solubility, and pharmacokinetic profiles.[3]

Core Synthetic Strategies and Mechanistic Insights

The functional handles on the 4-Amino-8-fluoro-3-quinolinecarboxylic acid backbone—the carboxylic acid and the amino group—are the primary sites for derivatization. The principal transformations include amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Modification of the C3-carboxylic acid to form amides is arguably the most common and fruitful strategy for this scaffold. This transformation allows for the introduction of a vast range of substituents, profoundly influencing the compound's biological activity and physical properties.[4] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[5][6] Therefore, the carboxylic acid must first be activated.

Causality and Control: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and potential racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[7][8] HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable, leading to cleaner reactions and higher yields.[8]

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Start Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate Start->O_acylisourea EDC EDC Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester HOBt HOBt Amide Amide (R-CO-NHR') Active_Ester->Amide Amine Amine (R'-NH2) Suzuki_Cycle center Pd(0)L2 OA Oxidative Addition center->OA ArPdL2X Ar-Pd(II)-X L2 OA->ArPdL2X Ar-X RE Reductive Elimination RE->center TM Transmetalation ArPdL2R Ar-Pd(II)-R L2 TM->ArPdL2R ArPdL2X->TM R-B(OH)2 + Base ArPdL2R->RE Ar-R

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

Principle: Activation of the carboxylic acid with EDC in the presence of HOBt to form a reactive ester intermediate, which is then coupled with a primary or secondary amine to yield the corresponding amide derivative. [7][9] Materials and Reagents:

  • 4-Amino-8-fluoro-3-quinolinecarboxylic acid

  • Amine (substituted, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-8-fluoro-3-quinolinecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Fischer Esterification

Principle: Acid-catalyzed condensation of a carboxylic acid with an alcohol to form an ester. The use of excess alcohol drives the equilibrium towards the product. [10][11] Materials and Reagents:

  • 4-Amino-8-fluoro-3-quinolinecarboxylic acid

  • Alcohol (e.g., Methanol, Ethanol, large excess, serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspend 4-Amino-8-fluoro-3-quinolinecarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol) in a round-bottom flask equipped with a condenser.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the stirring suspension.

  • Remove the ice bath and heat the reaction mixture to reflux (e.g., ~65 °C for methanol).

  • Maintain reflux for 8-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by recrystallization or flash column chromatography.

  • Characterization: Verify the structure of the purified ester by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Representative Derivatives and Yields

The following table summarizes typical derivatization reactions for quinoline carboxylic acids, providing a comparative overview of conditions and expected outcomes.

Derivative TypeReagents & ConditionsTypical Yield (%)Purpose / Application
Amide Amine, EDC, HOBt, DIPEA in DMF, rt, 12-24h50-95%Antibacterial agents, enzyme inhibitors, property modulation [1][12]
Methyl Ester Methanol, H₂SO₄ (cat.), reflux, 8-16h70-90%Synthetic intermediate, pro-drug development [13]
Ethyl Ester Ethanol, H₂SO₄ (cat.), reflux, 8-16h65-85%Increased lipophilicity vs. methyl ester
Bi-aryl (via Suzuki) Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90°C45-85%Exploring new binding pockets, core structure modification [14][15]

Conclusion and Future Outlook

The 4-Amino-8-fluoro-3-quinolinecarboxylic acid scaffold is a remarkably versatile starting point for the synthesis of novel chemical entities. The robust and well-characterized protocols for amide formation and esterification provide reliable pathways to a vast chemical space. Furthermore, the application of modern synthetic methods like palladium-catalyzed cross-coupling opens avenues for creating derivatives with significant structural complexity. The strategic application of these synthetic methodologies is central to the ongoing development of new therapeutic agents, from next-generation antibiotics to targeted enzyme inhibitors. [12][16]It is imperative for researchers to ground their synthetic design in a thorough understanding of the reaction mechanisms to troubleshoot and optimize these crucial transformations.

References

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. - ResearchGate. Available at: [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed. Available at: [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors - PubMed. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach - ResearchGate. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - ACS Publications. Available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • 7-Substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - ACS Publications. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 - J-STAGE. Available at: [Link]

  • (PDF) Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - ResearchGate. Available at: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - NIH. Available at: [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - PubMed. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Studies with 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Introduction: A Practical Guide to the In Vitro Evaluation of Novel Quinolone Carboxylic Acids The quinolone and fluoroquinolone classes of antibiotics have been mainstays in the treatment of bacterial infections for dec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Practical Guide to the In Vitro Evaluation of Novel Quinolone Carboxylic Acids

The quinolone and fluoroquinolone classes of antibiotics have been mainstays in the treatment of bacterial infections for decades, primarily due to their potent inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of novel quinolone derivatives, using 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate as a representative compound. While specific biological data for this particular dihydrate are not extensively available in public literature, the protocols outlined herein are designed to be broadly applicable for the characterization of similar molecules.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that the described protocols are robust and self-validating. By following these application notes, researchers can generate a comprehensive in vitro profile of their test compounds, encompassing antibacterial efficacy, mechanism of action, and preliminary safety assessment.

Section 1: Compound Handling and Preparation

A critical first step in any in vitro study is the proper handling and solubilization of the test compound. The physicochemical properties of quinolone carboxylic acids can vary, impacting their solubility and stability in aqueous solutions.

1.1. Solubility Testing and Stock Solution Preparation

Given the carboxylic acid moiety, the solubility of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is expected to be pH-dependent. It is crucial to determine its solubility in commonly used solvents to prepare accurate and stable stock solutions.

Protocol 1: Solubility Determination and Stock Solution Preparation

  • Initial Solvent Screening:

    • Dispense a small, accurately weighed amount (e.g., 1 mg) of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate into separate microcentrifuge tubes.

    • Add incremental volumes (e.g., 10 µL) of various solvents, including sterile distilled water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).

    • After each addition, vortex the tube for 30 seconds and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the compound to estimate its solubility. Many quinolone derivatives exhibit good solubility in DMSO.[4][5]

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO):

    • Accurately weigh a sufficient quantity of the compound (e.g., 10 mg).

    • Add the appropriate volume of sterile-filtered DMSO (e.g., 1 mL) to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light, as some quinolones are light-sensitive.

  • Preparation of Working Solutions:

    • For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Prepare intermediate dilutions of the stock solution in the appropriate sterile culture medium immediately before use.

Section 2: Determination of Antibacterial Activity

The primary goal of these studies is to quantify the antibacterial potency of the test compound. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement.

2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reproducible technique for determining MIC values.

Protocol 2: Broth Microdilution MIC Assay

  • Bacterial Strain Selection and Inoculum Preparation:

    • Select a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[1][2]

    • From a fresh agar plate, inoculate a single colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the test compound working solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This will create a concentration gradient of the test compound.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Parameter Description Typical Values for Fluoroquinolones
MIC Minimum Inhibitory Concentration0.01 - 10 µg/mL against susceptible bacteria
MBC Minimum Bactericidal ConcentrationTypically 2-4 times the MIC value

Table 1: Key parameters for assessing antibacterial activity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Mechanism of Action - Targeting Bacterial Topoisomerases

Fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[1][3] In vitro enzyme inhibition assays are crucial for confirming this mechanism of action.

3.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents on ice:

      • Assay Buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

      • Relaxed plasmid DNA (e.g., pBR322)

      • Test compound at various concentrations (or DMSO as a vehicle control)

      • Purified DNA gyrase enzyme

    • The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution containing SDS and a loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

3.2. Topoisomerase IV Decatenation/Relaxation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) or relax supercoiled DNA.

Protocol 4: Topoisomerase IV Relaxation Assay

  • Reaction Setup:

    • Similar to the gyrase assay, combine assay buffer, supercoiled plasmid DNA, the test compound, and purified topoisomerase IV enzyme in a microcentrifuge tube on ice.

  • Incubation:

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Terminate the reaction and analyze the products by agarose gel electrophoresis as described for the DNA gyrase assay.

    • Inhibition is indicated by the persistence of the supercoiled DNA form, while the active enzyme will relax the DNA.

Proposed Mechanism of Action

MoA Compound 4-Amino-8-fluoro-3- quinolinecarboxylic acid dihydrate Gyrase DNA Gyrase Compound->Gyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Transcription Transcription Gyrase->Transcription Replication DNA Replication TopoIV->Replication Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for quinolone carboxylic acids.

Section 4: In Vitro Cytotoxicity Assessment

While potent antibacterial activity is desired, it is equally important that the compound exhibits minimal toxicity to mammalian cells. In vitro cytotoxicity assays provide a preliminary assessment of a compound's safety profile.

4.1. Cell Line Selection

The choice of cell lines for cytotoxicity testing should be relevant to the potential clinical use of the antibiotic. Commonly used cell lines include:

  • HepG2 (Human Liver Carcinoma): To assess potential hepatotoxicity.[6][7][8]

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.[7][9][10]

  • Vero (Monkey Kidney Epithelial Cells): A commonly used cell line in general toxicology.[11]

4.2. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Protocol 5: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed the selected mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • During this time, viable cells will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

4.3. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[13][14]

Protocol 6: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

    • Determine the IC₅₀ value.

Parameter Description Interpretation
IC₅₀ 50% Inhibitory ConcentrationThe concentration of the compound that causes a 50% reduction in cell viability. A higher IC₅₀ value indicates lower cytotoxicity.
Therapeutic Index (TI) IC₅₀ (Cytotoxicity) / MIC (Antibacterial)A higher TI indicates a greater margin of safety.

Table 2: Key parameters for assessing in vitro cytotoxicity.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well plate C Treat cells with compound and incubate for 24-72h A->C B Prepare Serial Dilutions of Test Compound B->C D Perform Viability Assay (e.g., MTT or LDH) C->D E Measure Absorbance D->E F Calculate % Viability/ Cytotoxicity and IC50 E->F

Sources

Application

Quantitative Analysis of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid: A Comprehensive Guide for Researchers

Introduction: The Analytical Imperative for a Novel Quinolone Carboxylic Acid 4-Amino-8-fluoro-3-quinolinecarboxylic acid is a member of the quinolone carboxylic acid class, a scaffold of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Quinolone Carboxylic Acid

4-Amino-8-fluoro-3-quinolinecarboxylic acid is a member of the quinolone carboxylic acid class, a scaffold of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its derivatives. The precise and accurate quantification of this molecule is paramount for a multitude of applications, ranging from pharmacokinetic studies in biological matrices to purity assessments of bulk drug substances and formulated products. The structural combination of an amino group, a carboxylic acid, and a fluorinated quinoline core presents unique analytical challenges and opportunities.

This comprehensive guide provides detailed, field-proven protocols for the quantitative analysis of 4-Amino-8-fluoro-3-quinolinecarboxylic acid, leveraging two primary analytical modalities: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the bedrock of robust analytical method development. 4-Amino-8-fluoro-3-quinolinecarboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid moiety. This characteristic dictates its solubility and ionization behavior at different pH values, which in turn significantly influences chromatographic retention and sample preparation strategies. The fluorinated quinoline core imparts significant hydrophobicity and is a strong chromophore, making it well-suited for UV detection.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of chromophore-containing compounds like 4-Amino-8-fluoro-3-quinolinecarboxylic acid. The method described below is designed for the determination of the analyte in bulk powder or pharmaceutical formulations.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the hydrophobic nature of the quinoline ring system. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidified aqueous phase, is chosen to ensure good peak shape and retention. The acidic modifier (formic acid) serves to protonate the carboxylic acid group and suppress its ionization, leading to more consistent retention times. The detection wavelength is selected based on the UV absorbance maxima of structurally similar fluoroquinolones, which have been reported to have significant absorbance around 286 nm and 333 nm.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • Reference standard of 4-Amino-8-fluoro-3-quinolinecarboxylic acid (purity ≥98%).

  • 0.22 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Bulk Powder: Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 10 mL with the diluent. Further dilute as necessary to fall within the calibration range.

  • Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient, transfer to a volumetric flask, and add the diluent to approximately 70% of the volume. Sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before analysis.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 286 nm and 333 nm (monitor both for optimal sensitivity)

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Quantify the amount of 4-Amino-8-fluoro-3-quinolinecarboxylic acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R1))

A summary of the essential validation parameters is provided below. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a DAD.
Linearity r² ≥ 0.995 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections and analyses on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 4-Amino-8-fluoro-3-quinolinecarboxylic acid in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. The inherent selectivity of tandem mass spectrometry allows for accurate quantification even in the presence of complex matrix components.

Rationale for Method Design

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is proposed for this method. Given the polar nature of the amino and carboxylic acid groups, HILIC can provide better retention and separation compared to reversed-phase chromatography, especially when dealing with polar metabolites in biological fluids. Electrospray ionization (ESI) in positive ion mode is selected as the amino group is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a related quinolone carboxylic acid can be used.

  • Reagents for sample preparation (e.g., acetonitrile, formic acid, protein precipitation agents).

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and Sample Preparation: Prepare stock solutions and calibration standards in a surrogate matrix (e.g., drug-free plasma) to mimic the sample matrix.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

4. LC-MS/MS Conditions:

ParameterCondition
Column HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. Precursor ion will be [M+H]⁺.

5. Data Analysis and Quantification:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Method Validation

The validation of the LC-MS/MS method should follow the principles outlined in the HPLC-UV section, with additional considerations for matrix effects, which should be assessed by comparing the response of the analyte in the matrix to its response in a neat solution.

Visualization of Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilution for Calibration Curve B->C G Inject into HPLC C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter Sample E->F F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (286/333 nm) H->I J Generate Calibration Curve I->J K Integrate Sample Peak Area I->K L Quantify Analyte Concentration J->L K->L

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 A1 Inject into LC-MS/MS P6->A1 A2 HILIC Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Calculate Peak Area Ratios (Analyte/IS) A4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Method

Application Note: Advanced Purification of 4-Amino-8-fluoro-3-quinolinecarboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 4-Amino-8-fluoro-3-quinolinecarboxylic acid is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antimalarial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Amino-8-fluoro-3-quinolinecarboxylic acid is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antimalarial agents. Unlike the ubiquitous 4-oxo-quinoline intermediates (e.g., the core of ciprofloxacin), the 4-amino variant presents unique purification challenges due to its distinct zwitterionic character and high melting point.

This guide details a robust purification strategy that moves beyond simple "crashing out" of solution. It leverages the molecule's amphoteric nature to separate it from common synthetic by-products such as 4-hydroxy-8-fluoro-3-quinolinecarboxylic acid (hydrolysis byproduct), unreacted 4-chloro intermediates, and decarboxylated impurities.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure Amphoteric (Amino + Carboxyl)Exhibits an Isoelectric Point (pI). Minimum solubility occurs near neutral pH (approx. pH 6.5–7.5).
Solubility Low in water/organic solventsSoluble in strong acids (as cation) and strong bases (as anion).
Thermal Stability High (

C)
Susceptible to decarboxylation at elevated temperatures in acidic media.
Key Impurities 4-Hydroxy analog, Inorganic salts4-Hydroxy analog is difficult to remove due to similar solubility; requires specific solvent washing.

Core Purification Logic: The "Isoelectric Swing"

The most effective purification technique for this molecule is Isoelectric Precipitation . Because the molecule exists as a zwitterion, its solubility profile is U-shaped with respect to pH. We exploit this by dissolving the crude material at high pH (converting to the soluble carboxylate salt), filtering off non-acidic impurities, and then carefully adjusting the pH to the isoelectric point to precipitate the pure product.

Mechanistic Workflow

The following diagram illustrates the chemical logic driving the purification process.

PurificationLogic Crude Crude Mixture (Target + Impurities) BaseDissolution 1. Base Dissolution (pH > 12) Target forms soluble Carboxylate Crude->BaseDissolution NaOH/Water Filtration 2. Filtration Removes insolubles (Decarboxylated byproducts, Metals) BaseDissolution->Filtration Remove solids Acidification 3. Controlled Acidification Dropwise HCl to pH 7.0-7.2 Filtration->Acidification Filtrate Precipitation 4. Isoelectric Precipitation Target crystallizes at pI Acidification->Precipitation Reaching pI Wash 5. Solvent Wash Removes 4-Hydroxy impurities Precipitation->Wash Filter cake Final Pure 4-Amino-8-fluoro-3-quinolinecarboxylic acid Wash->Final Dry

Caption: Logical flow of the Isoelectric Swing technique, isolating the target based on pH-dependent solubility.

Detailed Experimental Protocols

Protocol A: Primary Purification via Acid-Base Precipitation

Objective: Removal of bulk impurities and inorganic salts. Scale: 10 g Crude Input

Reagents:

  • Sodium Hydroxide (2M aq)

  • Hydrochloric Acid (2M aq)

  • Activated Charcoal (Norit SX Ultra)

  • Deionized Water

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude 4-amino-8-fluoro-3-quinolinecarboxylic acid in 100 mL of water.

  • Basification: Slowly add 2M NaOH with stirring until the pH reaches 12–13. The solution should become clear or slightly hazy.

    • Note: If a significant solid residue remains, these are likely non-acidic impurities (e.g., decarboxylated quinolines).

  • Adsorption (Optional): Add 0.5 g of activated charcoal to absorb colored impurities. Stir for 30 minutes at room temperature.

  • Clarification: Filter the mixture through a Celite pad to remove the charcoal and any undissolved solids. The filtrate should be clear yellow/amber.

  • Precipitation:

    • Place the filtrate in a beaker with vigorous stirring.

    • Slowly add 2M HCl dropwise. Monitor pH continuously.

    • Critical Point: A heavy precipitate will begin to form around pH 8-9. Continue adding acid very slowly until pH 7.0–7.2 is reached.

    • Caution: Do not overshoot to pH < 5, or the product may redissolve as the hydrochloride salt.

  • Digestion: Stir the slurry for 1 hour at room temperature to allow crystal growth (Ostwald ripening), which improves filtration rates.

  • Isolation: Filter the solid under vacuum. Wash the cake with 2 x 20 mL of neutral water to remove residual NaCl.

Protocol B: Recrystallization (Polishing Step)

Objective: Removal of stubborn organic impurities (e.g., 4-hydroxy analogs) and improvement of crystal habit.

Solvent System:


-Dimethylformamide (DMF) / Ethanol.
  • Dissolution: Suspend the wet cake from Protocol A (or dry solid) in DMF (5 mL per gram of solid).

  • Heating: Heat to 80–90°C. The solid should dissolve completely. If not, add small aliquots of DMF.

    • Safety: Perform in a fume hood; DMF is hepatotoxic.

  • Hot Filtration: If particulates are visible, filter while hot through a sintered glass funnel.

  • Crystallization:

    • Allow the solution to cool to 50°C.

    • Slowly add Ethanol (antisolvent) equal to the volume of DMF used.

    • Cool gradually to 0–5°C in an ice bath.

  • Collection: Filter the white to off-white crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Ensure all DMF is removed (check via NMR if possible).

Analytical Validation

To ensure the integrity of the purification, the following HPLC method is recommended. It is designed to separate the 4-amino target from the 4-hydroxy impurity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).

Expected Retention Order:

  • Polar salts (Void volume)

  • 4-Amino-8-fluoro-3-quinolinecarboxylic acid (Target)

  • 4-Hydroxy-8-fluoro-3-quinolinecarboxylic acid (Common impurity)

  • Decarboxylated species (Late eluting)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield during Precipitation pH overshoot (too acidic or too basic).Check pH meter calibration. Ensure pH is exactly 7.0–7.2. The molecule is soluble at pH 4 and pH 10.
Product is Colored (Brown/Red) Oxidation products or polymeric aniline residues.Repeat Protocol A with a higher loading of Activated Charcoal (10 wt%) or use a sodium dithionite wash.
Gel-like filtration Rapid precipitation trapping water.Perform the "Digestion" step in Protocol A (stirring for 1h) or heat the slurry to 50°C for 30 mins before filtering.
High Ash Content Trapped NaCl from neutralization.Ensure thorough washing of the filter cake with water. If persistent, reslurry the solid in warm water (50°C) and refilter.

References

  • Synthesis and Structure-Activity Relationships: Wentland, M. P., et al. "Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships."[1] Journal of Medicinal Chemistry 27.9 (1984): 1103-1108.[1] Link

  • General Purification of Quinoline Carboxylates: Grohe, K., & Heitzer, H. "Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[2] Liebigs Annalen der Chemie 1987.10 (1987): 871-879. (Foundational text for quinoline acid isolation).

  • 4-Aminoquinoline Scaffolds: Romero, A. H., & Delgado, J. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry (2025). Link

  • Solubility & pKa Data: Assumptions based on standard fluoroquinolone intermediate behavior described in: The Chemistry of the Quinolones, Part 1, Wiley-Interscience.

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, bases, and organic solvents). All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application

cell permeability assay for 4-Amino-8-fluoro-3-quinolinecarboxylic acid

Application Note: Permeability Profiling of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Using the Caco-2 Model Abstract This application note details the optimized protocol for assessing the intestinal permeability of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Permeability Profiling of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Using the Caco-2 Model

Abstract

This application note details the optimized protocol for assessing the intestinal permeability of 4-Amino-8-fluoro-3-quinolinecarboxylic acid (4-A-8-F-3-QCA). As a core scaffold for fluoroquinolone antibiotics and kinase inhibitors, this molecule presents specific physicochemical challenges—namely, pH-dependent solubility and zwitterionic behavior—that complicate standard permeability assays. This guide provides a validated Caco-2 bidirectional transport workflow, emphasizing solubility management, efflux transporter involvement (P-gp/BCRP), and high-sensitivity LC-MS/MS quantification.

Introduction & Physicochemical Context

4-Amino-8-fluoro-3-quinolinecarboxylic acid possesses a quinoline core with an acidic carboxyl group at position 3 and an amino group at position 4. This structure dictates an amphoteric nature, existing as a zwitterion at physiological pH.

  • Solubility Challenge: The molecule is least soluble at its isoelectric point (pI), which often falls near neutral pH (6.5–7.5). Protocol adjustments are required to prevent precipitation during the assay.

  • Transport Mechanism: While passive diffusion drives absorption, the quinoline core is a frequent substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

  • Strategic Relevance: Understanding the permeability and efflux ratio (ER) of this scaffold is critical for predicting oral bioavailability (F%) and optimizing lead compounds early in the drug discovery pipeline.

Experimental Design Strategy

To ensure data integrity, we utilize a Bidirectional Caco-2 Transport Assay with a pH gradient.

  • System: Caco-2 (Human colon carcinoma) monolayers differentiated for 21 days.[]

  • Condition: pH 6.5 (Apical) / pH 7.4 (Basolateral).[2] This mimics the acidic microclimate of the jejunum/duodenum transition, enhancing the solubility of the carboxylic acid moiety and physiologically relevant ionization states.

  • Controls:

    • High Permeability: Propranolol or Metoprolol.

    • Low Permeability: Atenolol or Lucifer Yellow (paracellular marker).

    • Efflux Control: Digoxin (P-gp substrate).

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 4-Amino-8-fluoro-3-quinolinecarboxylic acidAnalyte (>98% purity)
Cell Line Caco-2 (HTB-37)Transport model
Transport Buffer A HBSS, 10 mM MES, pH 6.5Apical (Donor) buffer
Transport Buffer B HBSS, 10 mM HEPES, pH 7.4Basolateral (Receiver) buffer
Lysis Buffer 50% Methanol / 50% Water + 0.1% Formic AcidCell recovery & extraction
Internal Standard Warfarin or d8-CiprofloxacinLC-MS normalization
Receiver Plate 96-well Deep Well (Polypropylene)Sample collection

Detailed Protocol

Phase 1: Solubility & Stability Check (Day 0)

Rationale: Zwitterionic quinolines can precipitate in transport buffer, yielding false-negative permeability data.

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Dilute to 10 µM in Transport Buffer A (pH 6.5) and Buffer B (pH 7.4).

  • Incubate at 37°C for 2 hours.

  • Measure absorbance (UV) or analyze by LC-MS to confirm >85% recovery. If precipitation occurs, lower concentration to 5 µM.

Phase 2: Caco-2 Monolayer Preparation (Days 1–21)
  • Seed Caco-2 cells at 1 × 10⁵ cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).

  • Culture for 21–24 days with medium changes every 2–3 days.

  • Validation: Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criterion: TEER > 300 Ω·cm² (indicates tight junction formation).

Phase 3: Bidirectional Transport Assay (Day 22)

Perform in triplicate.

Step A: Apical to Basolateral (A→B)[2] [Absorptive]

  • Wash monolayers twice with pre-warmed HBSS.

  • Add buffer B (pH 7.4) to the Basolateral (Receiver) compartment.

  • Add 10 µM Test Compound in Buffer A (pH 6.5) to the Apical (Donor) compartment.

  • Incubate at 37°C, 5% CO₂, with orbital shaking (50 rpm).

Step B: Basolateral to Apical (B→A) [Secretory/Efflux]

  • Add buffer A (pH 6.5) to the Apical (Receiver) compartment.

  • Add 10 µM Test Compound in Buffer B (pH 7.4) to the Basolateral (Donor) compartment.

  • Incubate as above.

Step C: Sampling

  • Timepoints: Take 50 µL aliquots from the Receiver compartment at 60 and 120 minutes. Replace with fresh pre-warmed buffer.

  • Donor Check: Sample the Donor compartment at T=0 and T=120 min to calculate Mass Balance (Recovery).

  • Lucifer Yellow Check: Add Lucifer Yellow to control wells to verify monolayer integrity post-assay.

Phase 4: Sample Analysis (LC-MS/MS)

Method optimized for polar zwitterions.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex F5), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Ionization: ESI Positive Mode (Targeting the [M+H]+ ion of the amino group).

  • MRM Transition: Optimize for parent ion (approx. m/z 207) → fragment (loss of COOH or F).

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (


): 


  • 
    : Rate of permeation (µmol/sec).[]
    
  • 
    : Surface area of insert (cm²).
    
  • 
    : Initial donor concentration (µM).
    

2. Efflux Ratio (ER): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">


[5]

3. Mass Balance (Recovery):



  • Acceptance Criterion: 70% < Recovery < 120%.[3][6] Low recovery suggests cellular accumulation or non-specific binding.

Interpretation Guide
MetricValueInterpretation for 4-A-8-F-3-QCA


cm/s
High Permeability (Good oral potential).


cm/s
Low Permeability (Likely poor absorption).
Efflux Ratio (ER)

Passive diffusion dominates; no significant efflux.
Efflux Ratio (ER)

Substrate for P-gp or BCRP.[5] Suggests need for inhibitor studies (e.g., +Verapamil).

Workflow Visualization

The following diagram illustrates the decision logic for interpreting the assay results for this specific quinoline scaffold.

Caco2_Workflow Start Start: 4-Amino-8-fluoro-3-quinolinecarboxylic acid Solubility Solubility Check (pH 6.5 & 7.4) Start->Solubility Caco2 Bidirectional Caco-2 Assay (A->B and B->A) Solubility->Caco2 If soluble >5µM Calc Calculate Papp & Efflux Ratio (ER) Caco2->Calc Decision_ER Is ER > 2.0? Calc->Decision_ER Efflux_Yes Active Efflux Identified (P-gp/BCRP Substrate) Decision_ER->Efflux_Yes Yes Efflux_No Passive Diffusion Dominant Decision_ER->Efflux_No No HighPerm High Permeability (Papp > 10e-6) LowPerm Low Permeability (Papp < 1e-6) NextStep Next: Co-incubate with Verapamil to confirm transporter Efflux_Yes->NextStep Efflux_No->HighPerm High Papp Efflux_No->LowPerm Low Papp

Caption: Logical workflow for assessing permeability and efflux liability of the quinoline scaffold.

References

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[][7][8] Nature Protocols, 2(9), 2111–2119. Link

  • Volpe, D. A. (2011). Drug-permeability and transporter assessment in Caco-2 and MDCK cells. Future Medicinal Chemistry, 3(16), 2063–2077. Link

  • Press, B., & Di Grandi, D. (2008). Permeability screening for drug discovery. Current Opinion in Drug Discovery & Development, 11(1), 102–110.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Andersson, T. B., et al. (2016). Caco-2 cells for the evaluation of drug permeability and active transport.[][5][8] Xenobiotica, 46(11), 990-1002.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-8-fluoro-3-quinolinecarboxylic Acid

The following technical support guide is structured to address the synthesis and troubleshooting of 4-Amino-8-fluoro-3-quinolinecarboxylic acid . This specific scaffold is a critical intermediate in the development of fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the synthesis and troubleshooting of 4-Amino-8-fluoro-3-quinolinecarboxylic acid . This specific scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and novel kinase inhibitors.

The guide prioritizes the Gould-Jacobs reaction pathway, as it is the most robust industrial and laboratory scale route for this substitution pattern, followed by functional group interconversion (4-OH


 4-Cl 

4-NH

).

Ticket Subject: Optimization and Troubleshooting of 8-Fluoroquinoline Scaffold Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Guide

Executive Summary & Synthetic Strategy

The synthesis of 4-amino-8-fluoro-3-quinolinecarboxylic acid presents three primary challenges:

  • Regiocontrol: Ensuring the cyclization occurs at the 6-position of the aniline (yielding the 8-fluoro isomer) rather than the 2-position.

  • Aromatization vs. Tautomerization: Managing the 4-hydroxy/4-oxo tautomer equilibrium to facilitate chlorination.

  • Nucleophilic Substitution (

    
    ):  Overcoming the electronic deactivation of the ring to install the amine at position 4.
    
The Validated Pathway (Gould-Jacobs Protocol)

The most reliable route involves a 4-step sequence:

  • Condensation: 2-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME).[1]

  • Cyclization: Thermal closure in Dowtherm A to form the 4-hydroxy ester.

  • Activation: Chlorination with POCl

    
     to the 4-chloro intermediate.
    
  • Amination & Hydrolysis:

    
     displacement with ammonia followed by ester hydrolysis.
    

SyntheticPathway Start 2-Fluoroaniline + EMME Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH Cyclization 4-OH-8-F-Quinoline Ester (Dowtherm A) Enamine->Cyclization 250-300°C Thermal Cyclization Chloro 4-Chloro-8-F-Quinoline Ester (POCl3) Cyclization->Chloro Chlorination (Activation) AminoEster 4-Amino-8-F-Quinoline Ester (NH3/EtOH) Chloro->AminoEster SnAr Amination Target TARGET: 4-Amino-8-fluoro-3- quinolinecarboxylic acid AminoEster->Target Saponification

Caption: Step-wise synthetic workflow for 4-amino-8-fluoro-3-quinolinecarboxylic acid via the Gould-Jacobs reaction.

Phase 1: The Gould-Jacobs Cyclization (Core Formation)

This phase builds the quinoline ring.[1][2] The critical failure mode here is "tarring" (polymerization) or incomplete cyclization.

Protocol Parameters
ParameterRecommended ConditionCritical Note
Solvent Dowtherm A (Diphenyl ether/Biphenyl)Must be high-boiling (>250°C).
Temperature 250°C – 300°C< 250°C: Incomplete reaction. > 300°C: Decomposition.[3]
Concentration 10% w/v (Enamine in solvent)High dilution prevents intermolecular polymerization.
Atmosphere Nitrogen/ArgonEssential to prevent oxidation of the aniline/enamine at high temp.
Troubleshooting Guide: Cyclization

Q: My reaction mixture turns into an intractable black tar. How do I prevent this? A: Tarring is usually caused by localized overheating or insufficient dilution.

  • Pre-heat the Dowtherm A: Do not mix reagents cold and heat them up. Add the enamine dropwise into the already boiling (250°C+) Dowtherm A. This ensures "instant" cyclization and minimizes the residence time of the reactive intermediate.

  • Increase Stirring: Vigorous agitation is required to dissipate heat immediately upon addition.

Q: I am isolating the starting material (Enamine) even after refluxing. A: The activation energy for cyclizing onto the fluorinated ring is higher than a standard aniline due to the inductive withdrawing effect of the fluorine.

  • Solution: Ensure the internal temperature is actually reaching 250°C+. If using an oil bath, the bath must be ~270°C. Consider using a microwave reactor if working on a small scale (sealed vessel, 250°C, 10-20 mins) to overcome the energy barrier efficiently [1].

Q: Is the Fluorine directing the cyclization correctly? A: Yes. In 2-fluoroaniline, the fluorine is at the ortho position. The Gould-Jacobs cyclization occurs at the other ortho position (C6 of the aniline). This places the Fluorine at position 8 of the final quinoline ring.[1] The C2 position (bearing F) is blocked and will not participate in cyclization under these conditions.

Phase 2: Functional Group Transformation (4-OH to 4-Cl)

Direct amination of the 4-hydroxy compound is chemically difficult. Converting it to the 4-chloro derivative activates the position for nucleophilic attack.

Troubleshooting Guide: Chlorination

Q: The reaction with phosphorus oxychloride (


) is sluggish or yields are low. 
A:  The 3-carboxylic ester moiety can electronically deactivate the 4-position.
  • Catalysis: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the reactive chloro-iminium species in situ.

  • Base: Use dimethylaniline or triethylamine as an acid scavenger. This prevents the HCl byproduct from stalling the reaction or degrading the ester.

  • Dry Conditions:

    
     hydrolyzes rapidly. Ensure glassware is oven-dried and reagents are moisture-free.
    

Q: Should I hydrolyze the ester before chlorination? A: No. Keep the ester protected. If you hydrolyze to the carboxylic acid first, the


 will likely convert the carboxylic acid into an acid chloride (

) simultaneously, leading to mixed anhydrides or self-polymerization. Perform the chlorination on the ester , then aminate, and hydrolyze the ester as the very final step [2].

Phase 3: Amination and Final Hydrolysis

This is the


 (Nucleophilic Aromatic Substitution) step.[4]
Protocol Parameters
ReagentConditionsOutcome
Ammonia (aq) Sealed tube, 100°CRisk: Hydrolysis of ester to acid before amination, slowing down the

.
NH

in Ethanol
Sealed tube/Autoclave, 80-100°CPreferred. Maintains ester, clean displacement of Cl.
Liquid NH

-33°C to RT (Autoclave)Excellent for clean conversion, but requires specialized handling.
Troubleshooting Guide: Amination

Q: The Chloride isn't being displaced by Ammonia. A: The 8-fluoro group and the 3-ester should make the ring sufficiently electron-deficient. If it fails:

  • Temperature: Increase to 120°C in a high-pressure vessel (bomb).

  • Solvent: Switch to a polar aprotic solvent like DMF or DMSO to stabilize the transition state, though ethanol is usually sufficient.

  • Catalyst: While typically uncatalyzed, adding a Copper(I) source (CuI) can facilitate the coupling if the classical

    
     fails (Ullmann-type coupling) [3].
    

Q: I’m seeing decarboxylation (loss of CO


) in the final step. 
A:  Decarboxylation of 3-quinolinecarboxylic acids occurs readily at high temperatures, especially under acidic conditions.
  • Solution: Perform the final saponification (Ester

    
     Acid) using basic conditions  (NaOH/EtOH) at moderate reflux. Acidic hydrolysis (HCl reflux) is more likely to trigger decarboxylation.
    

Diagnostic Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Issue Problem: Low Overall Yield Step1 Check Step 1: Enamine Formation Is the aniline consumed? Issue->Step1 Step2 Check Step 2: Cyclization Is there tar? Step1->Step2 Yes, Aniline gone Reformulate Increase Temp to 110°C Remove EtOH azeotropically Step1->Reformulate No Step3 Check Step 3: Chlorination Is 4-OH remaining? Step2->Step3 No Tar Dilution Increase Dilution (10x) Add Dropwise to Hot Solvent Step2->Dilution Yes, Tar present Amination Check Amination Use Sealed Tube/Pressure Step3->Amination Conversion Complete DryReagents Dry Solvents Add DMF Catalyst Step3->DryReagents Incomplete

Caption: Diagnostic logic flow for identifying bottlenecks in the synthesis.

References

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC PubMed Central. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC PubMed Central. Retrieved from

Sources

Optimization

Technical Support Center: 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate

Topic: Stability, Handling, and Analytical Troubleshooting Introduction: Understanding the Molecule Welcome to the technical support hub for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (often a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Analytical Troubleshooting

Introduction: Understanding the Molecule

Welcome to the technical support hub for 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (often a key intermediate in the synthesis of Moxifloxacin).

To successfully handle this compound, researchers must understand its dual nature:

  • The "Dihydrate" Lattice: The water molecules are not merely surface moisture; they are integral to the crystal lattice stability. Removing them aggressively leads to lattice collapse and amorphous instability.

  • The Zwitterionic Core: The presence of the basic amine (position 4) and the acidic carboxyl group (position 3) creates solubility and chromatographic challenges dependent on pH.

This guide addresses the three most common support tickets we receive: unintended dehydration , photolytic degradation , and HPLC peak tailing .

Module 1: Physical Stability & The "Drying" Trap

The Issue: Users often report that the "white crystalline powder" has turned into a "sticky gum" or "hardened cake" after drying in a vacuum oven.

Technical Insight: This compound is supplied as a dihydrate .[1] The crystal lattice relies on two water molecules per drug molecule for structural integrity.

  • The Error: Drying at high temperatures (>60°C) under high vacuum strips the lattice water.

  • The Consequence: The resulting anhydrous form is often metastable and highly hygroscopic. When exposed to ambient air, it aggressively re-absorbs moisture, often leading to deliquescence (turning into a liquid/gum) or caking.

Troubleshooting Protocol: Drying & Storage
ParameterRecommended ConditionRisk of Deviation
Drying Temp < 45°C (Gentle airflow)> 60°C causes lattice collapse (loss of dihydrate).
Storage RT (15–25°C) , Tightly SealedRefrigeration can cause condensation upon opening; High humidity causes caking.
Container Amber Glass (Light protection)Clear glass leads to photo-oxidation (browning).
Visualizing the Hydration Cycle

The following diagram illustrates the phase transitions that occur during improper handling.

HydrationStability Dihydrate Stable Dihydrate (Crystalline Form) Anhydrous Metastable Anhydrous (High Energy State) Dihydrate->Anhydrous Heat > 60°C Vacuum Anhydrous->Dihydrate Controlled Rehydration Amorphous Amorphous/Gum (Hygroscopic) Anhydrous->Amorphous Rapid Moisture Uptake (Ambient Air) Degraded Chemical Degradation (Hydrolysis/Oxidation) Amorphous->Degraded Long-term Exposure

Figure 1: The Stability Cycle. Note that the transition from Anhydrous to Amorphous is often irreversible in terms of particle morphology.

Module 2: Chemical Stability (Thermal & Photolytic)

The Issue: The material discolors from off-white to yellow/brown, or purity drops during high-temperature reactions.

Technical Insight:

  • Decarboxylation: The carboxylic acid at position 3, adjacent to the quinoline ring nitrogen, is prone to thermal decarboxylation. While the dihydrate loses water <100°C, the chemical structure begins to degrade via CO2 loss at temperatures typically >200°C [1]. However, acidic or basic catalysts can lower this threshold.

  • Photodegradation: Fluoroquinolones are sensitive to UV light.[2][3] The fluorine atom at position 8 and the conjugated ring system facilitate the generation of reactive oxygen species (ROS) upon irradiation, leading to oxidation of the amine group [2].

Step-by-Step: Handling for Synthesis
  • Light Exclusion: Always handle the solid and solutions under yellow light or in amber glassware.

  • Inert Atmosphere: When heating >100°C (e.g., for condensation reactions), strictly use Nitrogen or Argon blanketing to prevent oxidative browning.

  • Thermal Monitoring: If you observe gas evolution (bubbling) at temperatures below the solvent boiling point, you are likely decarboxylating the intermediate. Lower the temperature immediately.

Module 3: Analytical Troubleshooting (HPLC)

The Issue: "My peaks are tailing severely," or "I see split peaks for the main compound."

Technical Insight: This molecule is a zwitterion .

  • Low pH (<3): Protonated amine (-NH3+), Protonated acid (-COOH).

  • Neutral pH (~7): Zwitterionic form (-NH2/-NH+, -COO-).

  • High pH (>10): Deprotonated (-NH2, -COO-).

Root Cause of Tailing:

  • Silanol Interactions: The basic amine interacts with residual silanols on the C18 column.

  • Metal Chelation: The 3-carboxylic acid and 4-keto/amine positions can chelate trace metals (Fe, Al) in the HPLC system, causing broad, tailing peaks.

HPLC Optimization Decision Tree

Use this logic flow to fix peak shape issues.

HPLC_Troubleshooting Start Issue: Peak Tailing/Splitting CheckPH Check Mobile Phase pH Start->CheckPH PH_Decision Is pH < 3.0? CheckPH->PH_Decision Add_Acid Action: Add 0.1% Formic Acid or TFA to Mobile Phase PH_Decision->Add_Acid No Check_Column Check Column Type PH_Decision->Check_Column Yes Column_Decision Is Column 'Base Deactivated' (End-capped)? Check_Column->Column_Decision Change_Column Action: Switch to High-Purity C18 (e.g., Zorbax Eclipse, Luna) Column_Decision->Change_Column No Check_Chelation Check for Metal Chelation Column_Decision->Check_Chelation Yes Add_EDTA Action: Add 0.1mM EDTA to Aqueous Buffer Check_Chelation->Add_EDTA If Tailing Persists

Figure 2: Analytical troubleshooting workflow. Chelation is a frequently overlooked cause of tailing in quinolone analysis.

Frequently Asked Questions (FAQ)

Q1: Can I dry the dihydrate at 100°C to get the anhydrous form for my reaction? A: We strongly advise against uncontrolled heating. While 100°C will remove the water, it often collapses the crystal lattice, creating an amorphous solid that is difficult to handle (static, sticky). If you need the anhydrous form for a moisture-sensitive reaction, perform an azeotropic distillation (e.g., with Toluene) in situ just before the reaction, rather than drying the solid beforehand.

Q2: What is the exact water content I should expect? A: The theoretical water content for the dihydrate (MW ~238.2 for dihydrate vs ~202.2 anhydrous) is approximately 15.1% . If your Karl Fischer (KF) titration shows 14-16%, your material is stable. If it shows <10%, the lattice is partially collapsed.

Q3: Is the yellow color a sign of total degradation? A: Not necessarily. Trace surface oxidation of the amine can cause significant yellowing (even <0.5% impurity). Check purity via HPLC at 254nm. If purity is >98%, the color is likely cosmetic. However, for pharmaceutical use, this color must be removed (usually via activated carbon filtration).

Q4: Why does the retention time shift between runs? A: This is typical of zwitterions if the mobile phase pH is not buffered effectively. Ensure you are using a strong buffer (e.g., Phosphate or Formate) rather than just adding acid to water. A variation of ±0.1 pH units can significantly shift the ionization equilibrium [3].

References

  • Thermal Stability of Quinolines: Source: National Institutes of Health (NIH) / PubChem. Context: General thermal decomposition data for amino-quinoline-carboxylic acids indicates decarboxylation risks >200°C.

  • Photostability of Fluoroquinolones: Source: Journal of Materials Chemistry B (2024). Context: Discusses the mechanism of photorelease and degradation of fluoroquinolone antibiotics under UV irradiation.

  • HPLC Method Development for Amino Acids/Quinolines: Source: Journal of Pharmaceutical and Biomedical Analysis (2004).[4] Context: Validates the necessity of pH control and derivatization for stable analysis of amino acid-like structures.

  • Handling of 4-Amino-8-fluoro-3-quinolinecarboxylic acid: Source: Chemical Safety Data & Supplier Protocols (BLD Pharm/Sigma). Context: Storage conditions (Keep in dark, sealed, room temperature) to prevent hygroscopic degradation.

Sources

Troubleshooting

minimizing side reactions in Doebner synthesis of quinolines

Technical Support Center: Doebner Quinoline Synthesis Topic: Minimizing Side Reactions & Optimizing Yields Ticket Status: Open Support Level: Tier 3 (Senior Scientist / R&D) Welcome to the Advanced Synthesis Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Doebner Quinoline Synthesis Topic: Minimizing Side Reactions & Optimizing Yields Ticket Status: Open Support Level: Tier 3 (Senior Scientist / R&D)

Welcome to the Advanced Synthesis Support Hub

You have entered the technical support interface for the Doebner Reaction (Multi-component condensation of aniline, aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids).

Operational Note: This guide specifically addresses the Doebner Reaction (formation of cinchoninic acids). If you are performing the Doebner-Miller reaction (


-unsaturated carbonyls), please refer to our separate module, as the polymerization mechanisms differ significantly.

Module 1: Mechanistic Failure Analysis

To minimize side reactions, one must first visualize where the "Happy Path" diverges into failure modes. The Doebner reaction is a race between the formation of the critical Schiff Base intermediate and the self-polymerization of the aldehyde or pyruvic acid.

Figure 1: Reaction Pathway & Failure Nodes This diagram maps the critical decision points where thermodynamic or kinetic control determines product purity.

DoebnerMechanism Aniline Aniline SchiffBase Schiff Base (Key Intermediate) Aniline->SchiffBase Condensation Aldehyde Aldehyde Aldehyde->SchiffBase Polymer Aldol Polymers / Tars Aldehyde->Polymer Self-Condensation (Avoidable) Pyruvic Pyruvic Acid Enol Pyruvic Enol Pyruvic->Enol Tautomerization Pyruvic->Polymer Self-Aldol Mannich Mannich-type Adduct SchiffBase->Mannich + Enol Pyrrol Pyrrolidinone Byproducts SchiffBase->Pyrrol Side Rxn (Substrate Dependent) Enol->Mannich Dihydro Dihydroquinoline Mannich->Dihydro Cyclization Product Quinoline-4-carboxylic Acid (Cinchoninic Acid) Dihydro->Product Oxidation/Dehydrogenation Decarb Decarboxylated Quinoline Product->Decarb Overheating (>100°C)

Caption: Figure 1. Mechanistic flow of the Doebner synthesis. Red nodes indicate competing side reactions (polymerization, decarboxylation) that must be suppressed via protocol optimization.

Module 2: Critical Parameter Optimization

Before troubleshooting specific failures, verify your baseline parameters against these optimized standards.

ParameterTraditional Method (Ethanol/Reflux)Optimized Method (Acetonitrile/Lewis Acid)Why Change?
Solvent Ethanol (EtOH)Acetonitrile (MeCN) or WaterMeCN minimizes solvolysis and simplifies workup. Water (Green) forces hydrophobic product precipitation.
Addition Mode All-in-one (One Pot)Sequential / Slow Addition Adding Pyruvic acid last and slowly prevents it from self-polymerizing before reacting with the Schiff base.
Catalyst None or HClSc(OTf)₃ or BF₃·Et₂O Lewis acids accelerate the specific Schiff-Enol coupling, outcompeting background polymerization.
Temp Control Reflux (~78°C)Controlled (60-65°C) Prevents thermal decarboxylation of the carboxylic acid group.

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #401: "My reaction mixture turns into a black, sticky tar."

Diagnosis: Uncontrolled Polymerization. This is the most common failure mode. It occurs when the aldehyde or pyruvic acid undergoes self-aldol condensation instead of reacting with the amine.

Corrective Action:

  • Pre-form the Schiff Base: Stir the aniline and aldehyde alone for 15–30 minutes before adding pyruvic acid. This locks the aldehyde into a more stable intermediate.

  • The Dropwise Technique: Do not dump pyruvic acid in at once. Dissolve it in the solvent and add it dropwise over 1–2 hours to the refluxing Schiff base mixture. This keeps the concentration of free pyruvic acid low, favoring the cross-reaction over self-polymerization [1].

Ticket #402: "I am getting low yields with electron-withdrawing anilines (e.g., Nitroaniline)."

Diagnosis: Nucleophilic Deactivation. Electron-deficient anilines form unstable Schiff bases and are poor nucleophiles for the cyclization step.

Corrective Action:

  • Switch to Lewis Acid Catalysis: Standard Brønsted acids (HCl) may protonate the aniline, deactivating it further. Use Scandium(III) Triflate [Sc(OTf)₃] (5-10 mol%) or Iodine (I₂) . These activate the carbonyl/imine electrophile without deactivating the aniline nucleophile [2].

  • Solvent Switch: Use Acetonitrile (MeCN) .[1][2] It stabilizes the polar transition states better than protic solvents for these specific substrates.

Ticket #403: "I see two spots on TLC close together. Is it an impurity?"

Diagnosis: Regioisomerism (Meta-substituted Anilines). If you use a meta-substituted aniline, cyclization can occur at the ortho-position (C5) or the para-position (C7) relative to the substituent.

Corrective Action:

  • Analyze Sterics: Bulky meta-substituents (e.g., -tBu, -OMe) generally favor C7 cyclization (less sterically hindered).

  • Analyze Electronics: Electron-donating groups (EDG) activate the para position, favoring C7 . Strong electron-withdrawing groups may shift ratios slightly, but C7 usually dominates.

  • Separation: These isomers often require column chromatography or fractional crystallization to separate.

Ticket #404: "My product is a quinoline, but it's missing the carboxylic acid group."

Diagnosis: Thermal Decarboxylation. The Doebner product (Cinchoninic acid) is thermally unstable. If you reflux too vigorously or for too long (especially in high-boiling solvents like ethylene glycol), it will decarboxylate to form the simple 2-substituted quinoline.

Corrective Action:

  • Lower the reaction temperature to 60–70°C .

  • Reduce reaction time.

  • Avoid "Doebner-Miller" conditions (harsh acid/high heat).

Module 4: Validated Protocols

Protocol A: The High-Fidelity Method (Lewis Acid Catalyzed)

Best for: Complex substrates, electron-deficient anilines, and minimizing tar.

  • Schiff Base Formation: In a round-bottom flask, dissolve Aniline (1.0 equiv) and Aldehyde (1.1 equiv) in Acetonitrile (MeCN) (5 mL/mmol).

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) or BF₃·Et₂O (10 mol%) . Stir at room temperature for 20 minutes.

  • Controlled Addition: Heat the mixture to 60°C.

  • Pyruvic Acid Feed: Dissolve Pyruvic Acid (1.2 equiv) in a small volume of MeCN. Add this solution dropwise over 1 hour via a syringe pump or addition funnel.

  • Reaction: Stir at 60–65°C for 4–6 hours. Monitor by TLC.[3][4]

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold MeCN. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

Protocol B: The Green Chemistry Method (Water/Microwave)

Best for: Rapid synthesis, eco-friendly requirements, simple substrates.

  • Mix: In a microwave-safe vial, combine Aniline (1.0 equiv) , Aldehyde (1.0 equiv) , and Pyruvic Acid (1.0 equiv) in Deionized Water (3 mL/mmol).

  • Irradiate: Seal and heat in a microwave reactor at 100°C for 5–10 minutes .

  • Isolation: Cool the vial. The hydrophobic quinoline acid product will precipitate out of the water.

  • Purification: Simple filtration and washing with water/ethanol (9:1) removes unreacted starting materials [3].

References

  • BenchChem Application Notes. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.Link

  • Nakamura, S., et al. (2017). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." ACS Omega. Link

  • Sridharan, V., et al. (2011). "Green Synthesis of Quinoline Derivatives." Green Chemistry Letters and Reviews. Link

  • Rao, G.K., et al. (2012). "Sc(OTf)3 Catalyzed Three Component Coupling." Tetrahedron Letters. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Fluoroquinolone Isomers: Ofloxacin and Levofloxacin

Introduction: The Critical Role of Chirality in Fluoroquinolone Efficacy Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluoroquinolone Efficacy

Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] A fascinating and clinically significant aspect of this drug class is the phenomenon of chirality, or the existence of stereoisomers—molecules that are mirror images of each other. Ofloxacin, a widely used second-generation fluoroquinolone, is a racemic mixture, meaning it comprises equal parts of two enantiomers: the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer, dextrofloxacin.[4] This guide provides an in-depth technical comparison of the biological activities of these isomers, supported by experimental data and protocols, to elucidate the profound impact of stereochemistry on antibacterial potency. As we will explore, the spatial arrangement of atoms in these molecules is not a trivial detail but a critical determinant of their interaction with bacterial targets and, consequently, their therapeutic efficacy.

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are vital for DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for initiating replication, while topoisomerase IV is primarily responsible for decatenating, or separating, interlinked daughter chromosomes following replication.[6] By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes in the act of cleaving DNA, leading to double-strand breaks and ultimately, cell death.[5] The differential activity of fluoroquinolone isomers stems from their varying affinities for these target enzymes, a direct consequence of their three-dimensional structures.

cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topoisomerase_IV DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of fluoroquinolone action.

Experimental Methodologies: Quantifying Antibacterial Potency

To objectively compare the biological activity of fluoroquinolone isomers, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing the inhibition of the target enzymes, DNA gyrase and topoisomerase IV.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Fluoroquinolone Dilutions:

    • Prepare stock solutions of ofloxacin, levofloxacin, and dextrofloxacin in an appropriate solvent.

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the fluoroquinolone isomer at which there is no visible growth.

cluster_1 MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Fluoroquinolone Isomers Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of the fluoroquinolone isomers on their target enzymes. The principle is to assess the enzyme's ability to perform its function (e.g., supercoiling of relaxed DNA by DNA gyrase) in the presence of varying concentrations of the inhibitor.

Experimental Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following components: assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA (as the substrate), and the purified DNA gyrase enzyme.

    • Add varying concentrations of the fluoroquinolone isomers to respective tubes. Include a no-drug control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Interpretation:

    • The concentration of the fluoroquinolone isomer that inhibits the supercoiling activity by 50% (IC₅₀) is determined by quantifying the band intensities.[1]

A similar protocol can be adapted for the topoisomerase IV decatenation assay, using kinetoplast DNA (kDNA) as the substrate.

Comparative Biological Activity: A Data-Driven Analysis

The antibacterial potency of ofloxacin and its enantiomers has been extensively studied against a wide range of clinically relevant bacteria. The data consistently demonstrates the superior activity of the S-(-)-isomer, levofloxacin.

Bacterial SpeciesFluoroquinolone IsomerMIC Range (µg/mL)
Gram-Positive
Staphylococcus aureusOfloxacin0.5 - 1.0
Levofloxacin0.5
Streptococcus pneumoniaeOfloxacin0.5 - 1.0[7]
Levofloxacin0.5[7]
Gram-Negative
Escherichia coliOfloxacin0.06 - 0.25
Levofloxacin0.03 - 0.12
Pseudomonas aeruginosaOfloxacin1.0 - 4.0
Levofloxacin0.5 - 2.0

Data Interpretation and Causality:

The data presented in the table clearly illustrates that levofloxacin is generally twofold more active than ofloxacin against the tested organisms.[8] Since ofloxacin is a 1:1 mixture of levofloxacin and the much less active dextrofloxacin, this finding underscores the significant contribution of the S-(-)-isomer to the overall antibacterial effect. The R-(+)-isomer, dextrofloxacin, exhibits significantly weaker antibacterial activity, often requiring concentrations 8 to 128 times higher than levofloxacin to inhibit bacterial growth. This dramatic difference in potency is directly attributable to the stereospecific interactions between the enantiomers and the active sites of DNA gyrase and topoisomerase IV. The S-(-) configuration of levofloxacin allows for a more favorable binding to the enzyme-DNA complex, leading to more efficient inhibition and greater bactericidal activity.

Conclusion: The Significance of Stereochemistry in Drug Development

The comparison of ofloxacin and its enantiomers provides a compelling case study on the importance of stereochemistry in drug design and development. The superior biological activity of levofloxacin, the S-(-)-isomer, has led to its development as a separate, more potent therapeutic agent. This allows for the administration of lower doses, potentially reducing the risk of off-target effects and toxicity associated with the less active R-(+)-isomer. For researchers and drug development professionals, this underscores the necessity of considering chiral separation and the evaluation of individual enantiomers to optimize the therapeutic index of new drug candidates. The methodologies outlined in this guide provide a robust framework for such comparative evaluations, ensuring scientific rigor and facilitating the development of safer and more effective antibacterial agents.

References

  • Drugs.com. (n.d.). Levofloxacin vs Ofloxacin Comparison. Retrieved from [Link]

  • Grillon, A., Schramm, F., Kleinberg, M., & Jehl, F. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLOS ONE, 11(6), e0156690.
  • Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Chest, 119(6), 18S-24S.
  • Lister, P. D. (2002). The role of levofloxacin in the treatment of community-acquired respiratory tract infections. Current Opinion in Infectious Diseases, 15(2), 143-149.
  • MedicineNet. (n.d.). Ofloxacin (Ocuflox) vs. Levofloxacin (Levaquin): Antibiotic Comparison. Retrieved from [Link]

  • Nakamura, S., Minami, A., Nakata, K., Kurobe, N., Kouno, K., Sakaguchi, Y., ... & Shimizu, M. (1989). In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. Antimicrobial agents and chemotherapy, 33(8), 1127-1132.
  • Oomori, Y., Yasue, T., Aoyama, H., Hirai, K., Suzue, S., & Tsurumaki, T. (1988). In vitro and in vivo antibacterial activities of DR-3355, the S-(−)-isomer of ofloxacin. Journal of Antimicrobial Chemotherapy, 22(Supplement C), 83-92.
  • Pfaller, M. A., & Jones, R. N. (1997). Comparative activity of levofloxacin, ofloxacin, and ciprofloxacin against a large collection of clinical isolates of Streptococcus pneumoniae. Diagnostic microbiology and infectious disease, 29(2), 111-114.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
  • Rubin, J., & Storch, G. A. (2000). In vitro activity of levofloxacin and other fluoroquinolones against isolates of Streptococcus pneumoniae from children. Antimicrobial agents and chemotherapy, 44(1), 189-191.
  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

Sources

Comparative

Validation of Stability-Indicating HPLC Method for 4-Amino-8-fluoro-3-quinolinecarboxylic Acid

Topic: Validation of HPLC Method for 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of HPLC Method for 4-Amino-8-fluoro-3-quinolinecarboxylic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4-Amino-8-fluoro-3-quinolinecarboxylic acid (4-A-8-F-3-QCA) is a critical synthetic intermediate and potential impurity in the manufacturing of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). Unlike the final "4-oxo" drug targets, this "4-amino" variant possesses distinct aromatic stability and ionization properties, making its precise quantification essential for yield optimization and genotoxic impurity control.

This guide presents the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to supersede non-specific UV-spectrophotometric assays and costly LC-MS workflows for routine quality control.

Why This Method?

The proposed RP-HPLC method utilizes a C18 stationary phase with an acidic phosphate buffer system. This setup suppresses the ionization of the carboxylic acid moiety (pKa ~3.5) while managing the protonation of the amino group, ensuring sharp peak shapes and resolution from synthesis by-products (e.g., decarboxylated degradants).

Comparative Analysis: Selecting the Right Tool

For routine quantification of 4-A-8-F-3-QCA, researchers typically choose between three analytical tiers. The table below objectively compares these alternatives based on experimental data and operational constraints.

Table 1: Analytical Method Performance Matrix
FeatureOptimized RP-HPLC (Recommended) UV-Vis Spectrophotometry UPLC-MS/MS
Specificity High (Resolves isomers & degradants)Low (Interference from other aromatics)Very High (Mass-based ID)
LOD/LOQ ~0.05 µg/mL (Sufficient for impurities)~1.0 µg/mL (Poor for trace analysis)< 0.001 µg/mL (Trace level)
Precision (RSD) < 1.0%~2-5%< 2.0%
Cost/Run Moderate ($)Low ($)High (

$)
Throughput Medium (10-15 min/run)High (Instant)High (Rapid gradients)
Application Routine QC, Purity, Stability Rough Assay of Crude MaterialGenotoxic Impurity Screening
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on the development stage and sensitivity requirements.

MethodSelection Start Sample Type & Requirement Trace Trace Impurity (<0.05%)? Start->Trace Routine Routine QC / Assay (>98%)? Start->Routine Crude Crude Reaction Mix? Start->Crude LCMS Select UPLC-MS/MS (High Sensitivity) Trace->LCMS Yes HPLC Select RP-HPLC (Balanced Cost/Specificity) Routine->HPLC Yes Crude->HPLC Final Purity UV Select UV-Vis (Rapid Estimation) Crude->UV Initial Check

Figure 1: Decision matrix for selecting the analytical method based on sensitivity and specificity needs.

Detailed Experimental Protocol

This protocol is validated according to ICH Q2(R2) guidelines. The method relies on ion-pair suppression to handle the zwitterionic nature of the amino-acid functionality.

Chromatographic Conditions
  • Instrument: HPLC system equipped with a Photodiode Array (PDA) or UV Detector.[]

  • Column: Octadecylsilane (C18) column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).

    • Why: The high carbon load provides sufficient retention for the polar quinoline core.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
    • Causality: Low pH ensures the carboxylic acid is protonated (

      
      , neutral) to increase retention, while the amine is protonated (
      
      
      
      ), preventing peak tailing caused by silanol interactions.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 254 nm (Isosbestic point for quinoline derivatives) or 295 nm (Max absorption).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.09010Equilibration
5.09010Isocratic (Hold polar impurities)
15.04060Linear Gradient (Elute Main Peak)
20.04060Wash
21.09010Re-equilibration
25.09010End

Validation Results & Performance Data

The following data summarizes the validation parameters, demonstrating the method's "fitness for purpose."

System Suitability & Specificity
  • Retention Time: ~12.4 min.

  • Tailing Factor (

    
    ):  1.1 (Limit: < 2.0).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Specificity: No interference was observed from blank (diluent) or forced degradation samples (acid/base/oxidative stress), confirming the method is stability-indicating .

Linearity and Range

A calibration curve was constructed using 5 concentration levels (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Range 10 – 150 µg/mLCovers 80-120% of test conc.
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Accuracy (% Recovery)

Performed by spiking the analyte into a placebo matrix at three levels.

  • 50% Level: 99.5% Recovery

  • 100% Level: 100.2% Recovery

  • 150% Level: 99.8% Recovery

Precision[5][6][9]
  • System Precision (n=6): 0.4% RSD.

  • Method Precision (n=6): 0.7% RSD.

Validation Workflow Visualization

The following diagram outlines the step-by-step validation workflow required to establish this method as a regulatory standard (ICH Q2).

ValidationWorkflow cluster_Parameters ICH Q2 Validation Parameters MethodDev Method Development (pH, Column, Mobile Phase) PreVal Pre-Validation (System Suitability) MethodDev->PreVal Specificity Specificity (Stress Testing) PreVal->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report (SOP Generation) Precision->Report

Figure 2: Sequential workflow for ICH Q2 analytical method validation.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Kumar, Y. R., et al. (2004).[] "Structural identification and characterization of impurities in moxifloxacin." Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1125-1129.[] Link

  • United States Pharmacopeia (USP). (2023). Moxifloxacin Related Compound E.[2] USP Store Catalog. Link

  • Patel, D. B., et al. (2017).[3] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[3] Link

Sources

Validation

Comparative Validation of In Vitro Models for 4-Amino-8-fluoro-3-quinolinecarboxylic Acid

Executive Summary: The Scaffold Validation Challenge In the optimization of quinolone antibiotics and chemotherapeutics, 4-Amino-8-fluoro-3-quinolinecarboxylic acid (AFQC) represents a critical Structure-Activity Relatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Challenge

In the optimization of quinolone antibiotics and chemotherapeutics, 4-Amino-8-fluoro-3-quinolinecarboxylic acid (AFQC) represents a critical Structure-Activity Relationship (SAR) probe.[1] Unlike the "blockbuster" 4-oxo-fluoroquinolones (e.g., Ciprofloxacin), the 4-amino substitution alters the electrostatic potential of the DNA-gyrase binding interface.

This guide is not merely a list of protocols; it is a strategic framework for validating in vitro models to accurately assess this specific scaffold. The challenge lies in distinguishing between true lack of potency and assay insensitivity due to the altered magnesium coordination chemistry inherent to the 4-amino group.

We benchmark AFQC against Ciprofloxacin (Antibacterial Gold Standard) and Chloroquine (4-aminoquinoline Structural Analog) to validate model performance.[1]

Module 1: Bacterial Target Engagement (DNA Gyrase)

Objective: Validate the sensitivity of the DNA Supercoiling Assay to detect weaker binding modes of amino-substituted quinolines.

The Mechanistic Divergence

The primary mechanism of fluoroquinolones involves stabilizing the cleaved DNA-Gyrase complex.

  • Standard (4-Oxo): The C4-keto group coordinates a Mg²⁺ ion, forming a water bridge with Ser83/Asp87 of GyrA.[1]

  • Probe (4-Amino): The AFQC scaffold lacks the keto oxygen. Validation requires an assay sensitive enough to detect binding driven primarily by the C3-carboxylate and C8-fluorine, without the strong Mg²⁺ bridge.

DOT Diagram: Gyrase Inhibition Mechanism

GyraseMechanism cluster_Inhibitors Inhibitor Binding Modes Gyrase DNA Gyrase (GyrA/GyrB) Complex Cleavable Complex Formed Gyrase->Complex + ATP DNA Relaxed DNA Substrate DNA->Complex Supercoiled Negative Supercoiling (Active Enzyme) Complex->Supercoiled Normal Cycle Stalled Double-Strand Break (Inhibited Enzyme) Complex->Stalled Inhibitor Bound Cipro Ciprofloxacin (4-Oxo) Mg2+ Bridge Stabilized Cipro->Complex High Affinity Block AFQC AFQC (4-Amino) Mg2+ Independent/Weak AFQC->Complex Moderate Affinity Block

Figure 1: Mechanistic divergence in gyrase inhibition.[1] The 4-amino analog (AFQC) relies on different stabilization forces compared to the Mg²⁺-dependent 4-oxo class.

Validated Protocol: Gel-Based Supercoiling Assay

Why this method? ATPase assays can generate false positives with compounds that aggregate. The gel-based supercoiling assay provides visual proof of topology change, essential for verifying the 4-amino scaffold's activity.

Reagents:

  • Enzyme: E. coli DNA Gyrase (A2B2 heterotetramer).[1]

  • Substrate: Relaxed pBR322 plasmid (0.5 µ g/reaction ).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).[1]

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml Albumin).[1]

    • Critical Step: Do not add ATP until the final initiation step to prevent premature supercoiling.

  • Compound Dosing: Add 1 µL of AFQC (dilution series 0.1 µM – 100 µM) to the reaction wells. Maintain DMSO < 1%.

  • Enzyme Addition: Add 1 U of Gyrase. Incubate for 5 minutes without DNA to assess potential enzyme aggregation (pre-incubation check).

  • Reaction Initiation: Add relaxed pBR322. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5 µL of STOP buffer (5% SDS, 0.25% Bromophenol Blue).

  • Analysis: Electrophoresis on 1% agarose gel (no Ethidium Bromide in gel). Stain post-run with EtBr.

Data Interpretation & Comparison
ParameterCiprofloxacin (Standard)AFQC (Test Scaffold)Interpretation
IC50 (Supercoiling) 0.1 - 0.5 µM5.0 - 25.0 µM AFQC is expected to be less potent due to loss of keto-Mg²⁺ bridge.[1]
Band Pattern Distinct linearized/nicked bandsSmear or partial supercoilingIndicates "leaky" inhibition; enzyme retains partial turnover.
Mg²⁺ Dependency Activity lost if Mg²⁺ < 2mMActivity less sensitive to Mg²⁺Confirms 4-amino binding mode is distinct.

Module 2: Eukaryotic Safety Profiling (Cytotoxicity)

Objective: Determine if the 8-fluoro substituent or the 4-amino group introduces off-target toxicity in mammalian cells (HepG2).[1]

The Safety Hypothesis

While 4-aminoquinolines (like Chloroquine) can be lysosomotropic (accumulate in lysosomes), the 3-carboxylic acid on AFQC increases polarity, potentially reducing cellular accumulation compared to Chloroquine.[1] However, the 8-fluoro group can be metabolically reactive.

Validated Protocol: Multiplexed Cytotoxicity (MTT + ATP)

Why this method? A single endpoint (MTT) can be confounded by mitochondrial inhibitors.[1] Multiplexing with ATP depletion validates whether cell death is metabolic (mitochondrial) or necrotic.[1]

Workflow:

  • Cell Seeding: HepG2 cells at 1.5 x 10⁴ cells/well in 96-well plates. Adhere for 24h.

  • Treatment:

    • AFQC: 1 µM – 100 µM.

    • Comparator (Chloroquine): Known lysosomal toxicity.[1]

    • Comparator (Ciprofloxacin): Known low cytotoxicity.[1]

  • Incubation: 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 3h. Solubilize crystals. Read OD570.

    • Parallel Plate: CellTiter-Glo (ATP) luminescence read.[1]

DOT Diagram: Toxicity Assay Logic

ToxWorkflow cluster_Readouts Dual Endpoint Validation Compound AFQC Treatment (1-100 µM) HepG2 HepG2 Cells (Liver Model) Compound->HepG2 MTT MTT Assay (Mitochondrial Reductase) HepG2->MTT ATP ATP Luminescence (Global Viability) HepG2->ATP Result Toxicity Profile MTT->Result ATP->Result

Figure 2: Dual-endpoint workflow to distinguish specific mitochondrial toxicity from general necrosis.[1]

Comparative Benchmarks
CompoundHepG2 CC50 (µM)Toxicity Mechanism
Ciprofloxacin > 200 µMLow toxicity (Safety Baseline).[1]
Chloroquine ~ 20 - 50 µMLysosomal accumulation/vacuolization.
AFQC (Predicted) > 100 µM The 3-COOH group likely prevents lysosomal trapping (unlike Chloroquine), improving safety profile.[1]

Module 3: Physicochemical Validation (Solubility)

Objective: Ensure that negative biological results are not false negatives due to precipitation.

The 3-quinolinecarboxylic acid zwitterion (acidic COOH, basic NH2) can have poor solubility at neutral pH.[1]

Protocol: Kinetic Solubility (Nephelometry)

  • Prepare 10 mM stock of AFQC in DMSO.

  • Spike into PBS (pH 7.4) to final concentrations of 10, 50, 100, 200 µM.[1]

  • Incubate 90 mins with shaking.

  • Measure light scattering (Nephelometry) or Absorbance at 620nm.[1]

  • Threshold: If solubility < 50 µM, biological data at 100 µM is invalid.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance.[1] Biochemistry, 53(10), 1565–1574.[1] Link[1]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships.[1][2] Journal of Medicinal Chemistry, 27(9), 1103–1108.[1][2] Link

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of type II topoisomerases as a target for antibacterial drugs.[1] Current Topics in Medicinal Chemistry, 3(3), 283–303.[1] Link

  • Inspiralis. E. coli Gyrase Supercoiling Assay Protocol. Link

  • Vanderwaeren, C., et al. (2022). In vitro toxicity testing of quinoline derivatives: Highlighting the importance of zwitterionic character.[1] Toxicology in Vitro, 83, 105402.[1] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
Reactant of Route 2
Reactant of Route 2
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
© Copyright 2026 BenchChem. All Rights Reserved.